5-Aminopyrazine-2-carboxamide

Vue d'ensemble

Description

5-Aminopyrazine-2-carboxamide is a useful research compound. Its molecular formula is C5H6N4O and its molecular weight is 138.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimycobactérienne

Les dérivés de la 5-aminopyrazine-2-carboxamide ont montré des résultats prometteurs en tant qu'agents antimycobactériens. Ces composés ont été évalués contre diverses souches de mycobactéries, y compris des souches multirésistantes de Mycobacterium tuberculosis. Les composés les plus actifs se sont avérés être les 4'-substitués 3-(benzamido)pyrazine-2-carboxamides, présentant des concentrations minimales inhibitrices (CMI) allant de 1,95 à 31,25 µg/mL . Cela suggère leur utilisation potentielle dans le traitement de la tuberculose, en particulier dans les cas où les médicaments traditionnels sont inefficaces.

Propriétés antibactériennes et antifongiques

Bien que l'accent principal de ces dérivés ait été mis sur la tuberculose, certaines études ont également rapporté leurs propriétés antibactériennes et antifongiques. Un petit nombre de substances à chaînes latérales alicycliques ont montré une activité contre les champignons, comparable ou supérieure à celle des traitements standard. L'efficacité biologique de ces composés a augmenté avec l'augmentation de la lipophilie, indiquant un potentiel pour le développement de nouveaux médicaments antifongiques .

Inhibition du transport d'électrons photosynthétique

Plusieurs dérivés de la this compound ont été identifiés comme des inhibiteurs du transport d'électrons photosynthétique (TEP) dans les chloroplastes d'épinard. L'activité inhibitrice a varié considérablement, avec des valeurs de CI50 allant de 14,3 à 1 590,0 µmol/L. Cette activité n'est pas seulement associée à la lipophilie des composés, mais aussi à la présence d'un fragment d'amine secondaire lié au cycle pyrazine . Cela suggère une application potentielle dans la recherche agricole, en particulier dans l'étude des herbicides.

Détermination de la lipophilie

L'étude des dérivés de la this compound comprend des expériences pour déterminer leur lipophilie. Comprendre la lipophilie de ces composés est crucial car elle affecte leur activité biologique et leur potentiel en tant qu'agents pharmaceutiques. La variabilité des rendements de la réaction d'aminodéshalogénation, qui est utilisée pour synthétiser ces composés, peut être expliquée par les effets stériques de certains substituants, ce qui indique l'importance de la structure moléculaire dans leur fonction .

Inhibition de la prolyl-tRNA synthétase

Des recherches ont été menées sur des dérivés mimant l'adénosine de la 3-aminopyrazine-2-carboxamide, ciblant l'inhibition de la prolyl-tRNA synthétase avec une activité antimycobactérienne. Ces composés ont été conçus sur la base d'un inhibiteur précédemment rapporté de la prolyl-tRNA synthétase humaine et ont été évalués pour leur activité contre les mycobactéries. Les composés actifs ont conservé leur activité même contre les souches multirésistantes, soulignant leur potentiel en tant que nouvelle classe de médicaments antimycobactériens .

Réaffectation des médicaments

Les dérivés de la this compound sont explorés pour des opportunités de réaffectation des médicaments. L'étude de l'interaction de ces composés avec la prolyl-tRNA synthétase est une étape vers la réaffectation des inhibiteurs des enzymes humaines pour cibler des enzymes similaires dans les agents pathogènes. Cette approche pourrait conduire au développement de nouveaux traitements pour les maladies causées par des agents pathogènes résistants aux médicaments .

Safety and Hazards

The safety information for 5-Aminopyrazine-2-carboxamide includes hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

5-Aminopyrazine-2-carboxamide is a derivative of a previously reported inhibitor of human prolyl-tRNA synthetase . Prolyl-tRNA synthetase is an enzyme that plays a pivotal role in proteosynthesis, which is essential for the growth and survival of all cells .

Mode of Action

This compound works as a prodrug that undergoes biotransformation for the inhibition of virus RNA-dependent RNA polymerase . This interaction with its target leads to the inhibition of the enzyme’s function, thereby disrupting the synthesis of proteins necessary for the survival and replication of the pathogen .

Biochemical Pathways

The compound affects the proteosynthesis pathway by inhibiting the function of prolyl-tRNA synthetase . This enzyme is responsible for attaching the correct amino acid to its corresponding tRNA molecule, a crucial step in protein synthesis . By inhibiting this enzyme, this compound disrupts the normal functioning of this pathway, leading to downstream effects such as the inhibition of protein synthesis and the subsequent death of the pathogen .

Pharmacokinetics

It is known that the compound is a prodrug, meaning it undergoes biotransformation within the body to become an active drug . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be fully elucidated.

Result of Action

The primary result of the action of this compound is the inhibition of protein synthesis in the pathogen, leading to its death . This is achieved through the compound’s inhibition of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis . The compound has shown high activity against mycobacteria, while its antibacterial and antifungal activity was minimal .

Analyse Biochimique

Biochemical Properties

5-Aminopyrazine-2-carboxamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with fatty acid synthase, an enzyme crucial for the synthesis of fatty acids. This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of fatty acids. Additionally, this compound interacts with aspartate decarboxylase, an enzyme involved in the biosynthetic pathway of acetylcoenzyme A. By inhibiting this enzyme, this compound disrupts the production of acetylcoenzyme A, which is essential for various metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the biosynthesis of mycolic acids in mycobacteria by inhibiting fatty acid synthase. This inhibition leads to a disruption in the cell wall synthesis of mycobacteria, ultimately affecting their growth and replication . Furthermore, this compound impacts gene expression by modulating the activity of transcription factors involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of fatty acid synthase, which is achieved by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing the synthesis of fatty acids, thereby disrupting the metabolic processes dependent on these molecules . Additionally, this compound inhibits aspartate decarboxylase, leading to a decrease in the production of acetylcoenzyme A. This inhibition affects the biosynthetic pathway of acetylcoenzyme A, which is crucial for energy production and other metabolic functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of its inhibitory action on enzymes. These effects are consistent over time, indicating that the compound maintains its biochemical activity even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits the target enzymes. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced, highlighting the importance of dosage control in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as fatty acid synthase and aspartate decarboxylase. By inhibiting these enzymes, the compound affects the metabolic flux and levels of metabolites involved in fatty acid synthesis and acetylcoenzyme A production. These interactions highlight the compound’s potential as a modulator of metabolic pathways, with implications for its use in treating metabolic disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, this compound can accumulate in specific compartments, depending on its interactions with intracellular proteins. This distribution pattern is crucial for its biochemical activity, as it determines the compound’s accessibility to its target enzymes and proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as fatty acid synthase and aspartate decarboxylase. Additionally, this compound may be directed to specific organelles through targeting signals or post-translational modifications. This localization is essential for its function, as it ensures that the compound is in proximity to its target biomolecules .

Propriétés

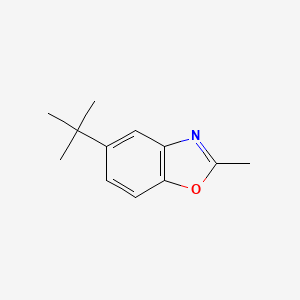

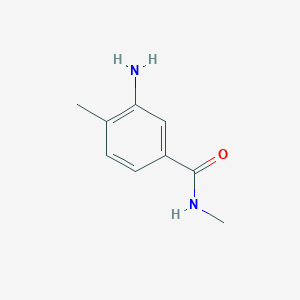

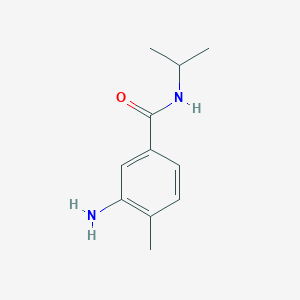

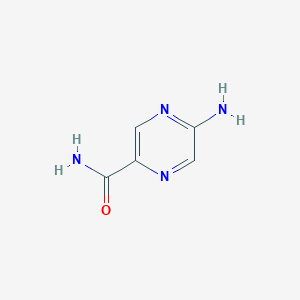

IUPAC Name |

5-aminopyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVGJSUOZDZWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502954 | |

| Record name | 5-Aminopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89323-09-1 | |

| Record name | 5-Aminopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.